molecular formula C6H5ClN4 B1297339 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 38956-68-2

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1297339
CAS No.: 38956-68-2
M. Wt: 168.58 g/mol
InChI Key: NLSOOCAKGQUMNE-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C6H5ClN4. . This compound features a triazole ring fused to a pyridazine ring, with a chlorine atom at the 3-position and a methyl group at the 6-position.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-6-methylpyridazine with hydrazine hydrate, followed by cyclization with a suitable reagent such as sodium nitrite in an acidic medium . The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminotriazolopyridazine .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-Chloro-6-methylpyridazine
  • 1,2,4-Triazolo[4,3-b]pyridazine derivatives

Uniqueness

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and interaction with biological targets, making it a valuable compound for developing new drugs and materials .

Properties

IUPAC Name

3-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-3-5-8-9-6(7)11(5)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOOCAKGQUMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349701
Record name 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38956-68-2
Record name 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine
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